molecular formula C19H24N2O2S B4713094 5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B4713094
M. Wt: 344.5 g/mol
InChI Key: FMFCUKOLCOUSFY-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as BBPT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes, such as DNA synthesis, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its easy synthesis, low toxicity, and high selectivity towards cancer cells. However, it also has some limitations, such as its poor solubility in water and its relatively low potency compared to other anticancer drugs.

Future Directions

There are several potential future directions for the research on 5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. One possible direction is the development of new this compound derivatives with improved potency and solubility. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cancer cells. Additionally, this compound could be tested in combination with other anticancer drugs to enhance its efficacy and reduce potential side effects.

Scientific Research Applications

5-(4-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as antitumor, antiviral, antimicrobial, and anti-inflammatory properties.

properties

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-3-13-23-16-9-7-15(8-10-16)14-17-18(22)20-19(24-17)21-11-5-4-6-12-21/h7-10,14H,2-6,11-13H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFCUKOLCOUSFY-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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